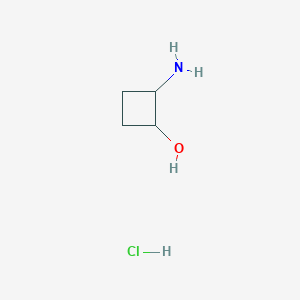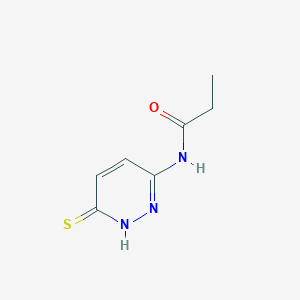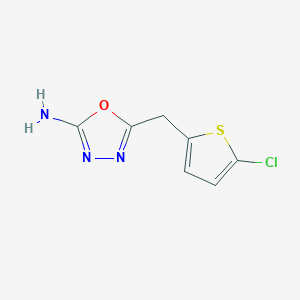
5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine
Overview
Description
“(5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 and is usually stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It’s a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 .Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)methanamine” has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.16 cm/s . It has a Log Po/w (iLOGP) of 1.85 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization for Biological Evaluation: Novel derivatives of 1,3,4-oxadiazol-2-amine, including similar compounds, have been synthesized and characterized for further biological evaluation. These derivatives are synthesized through a series of reactions starting from carbazole and are characterized using various spectral studies (Sharma, Kumar, & Pathak, 2014).
- Crystal Structure Analysis: The synthesis and crystal structure of similar 1,3,4-oxadiazol-2-amine derivatives have been explored. The crystallographic analysis provides insight into the molecular structure and potential applications of these compounds (Zhu et al., 2021).
Antimicrobial and Anticancer Properties
- Antimicrobial Activities: Some derivatives of 1,3,4-oxadiazol-2-amine have demonstrated significant antimicrobial activities. This includes promising antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Saundane, Verma, & Katkar, 2013).
- Anticancer Applications: Similar 1,3,4-oxadiazol-2-amine derivatives have shown potential as anticancer agents. Their activity against human cancer cell lines, including breast cancer, has been noted, suggesting their utility in cancer research and potential therapeutic applications (Ahsan & Shastri, 2015).
Chemical Properties and Reactions
- Chemical Reactions and Stability: The synthesis and reactions of 1,3,4-oxadiazol-2-amine derivatives, including their stability and reactivity under different conditions, have been studied. These studies contribute to understanding the chemical nature and potential applications of these compounds in various fields (Paepke, Reinke, Peseke, & Vogel, 2009).
Potential in Sensing and Inhibition Studies
- Fluoride Chemosensors: Research has been conducted on derivatives of 1,3,4-oxadiazol-2-amine for their potential use as fluoride chemosensors. These compounds have shown promising results in detecting fluoride ions, indicating their potential application in environmental and analytical chemistry (Ma et al., 2013).
Safety And Hazards
Future Directions
Thiophene and its substituted derivatives, such as “(5-Chlorothiophen-2-yl)methanamine”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c8-5-2-1-4(13-5)3-6-10-11-7(9)12-6/h1-2H,3H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYAJWBHXOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



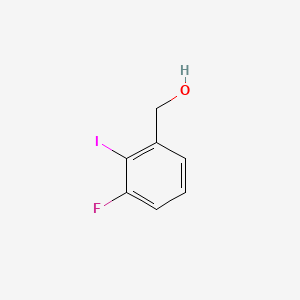
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)
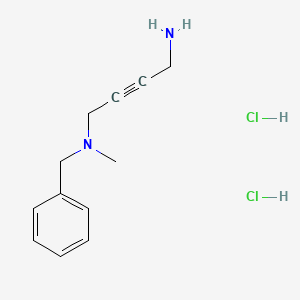
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
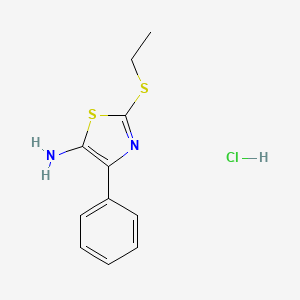
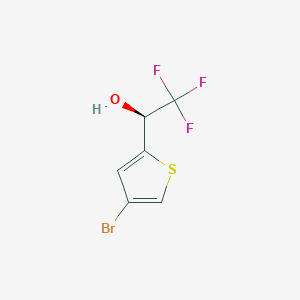
methanamine](/img/structure/B1404856.png)
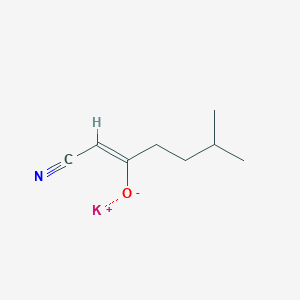
![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)
